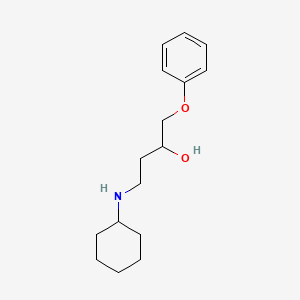
4-(Cyclohexylamino)-1-phenoxy-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylamino)-1-phenoxy-2-butanol is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a cyclohexylamino group attached to a butanol backbone, with a phenoxy group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1-phenoxy-2-butanol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 1-phenoxy-2-butanone under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic addition of the amine to the carbonyl group of the ketone. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalysts can further enhance the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylamino)-1-phenoxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.
Major Products Formed
Oxidation: Formation of cyclohexylamino-1-phenoxy-2-butanone or cyclohexylamino-1-phenoxy-2-butanoic acid.
Reduction: Formation of cyclohexylamino-1-phenoxy-2-butanol or cyclohexylamino-1-phenoxy-2-butane.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(Cyclohexylamino)-1-phenoxy-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylamino)-1-phenoxy-2-butanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexylamino group but lacking the phenoxy and butanol components.
1-Phenoxy-2-butanol: Contains the phenoxy and butanol components but lacks the cyclohexylamino group.
4-(Cyclohexylamino)-1-butanol: Similar structure but without the phenoxy group.
Uniqueness
4-(Cyclohexylamino)-1-phenoxy-2-butanol is unique due to the combination of the cyclohexylamino, phenoxy, and butanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57281-41-1 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
4-(cyclohexylamino)-1-phenoxybutan-2-ol |
InChI |
InChI=1S/C16H25NO2/c18-15(13-19-16-9-5-2-6-10-16)11-12-17-14-7-3-1-4-8-14/h2,5-6,9-10,14-15,17-18H,1,3-4,7-8,11-13H2 |
Clé InChI |
NIGXOZVCNZZCFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


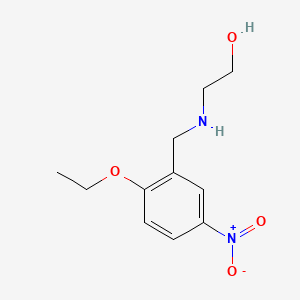

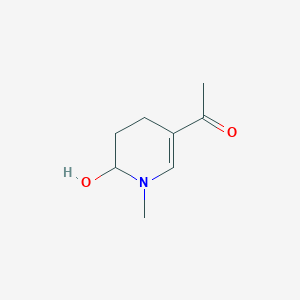

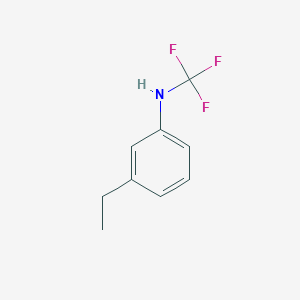
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
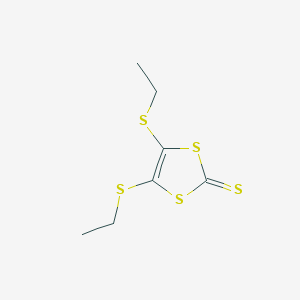


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
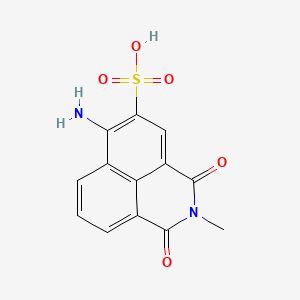
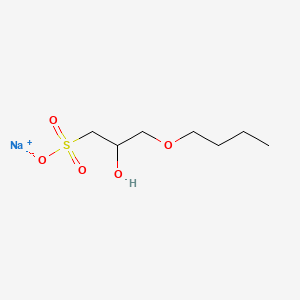
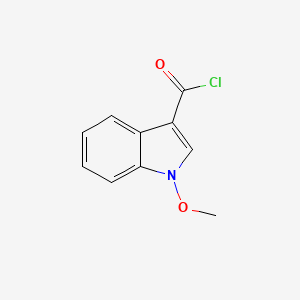
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
